molecular formula C14H23N3O3 B2747352 N-[2-(3-Acetamidopiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2323177-94-0

N-[2-(3-Acetamidopiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide

Cat. No. B2747352
CAS RN: 2323177-94-0
M. Wt: 281.356
InChI Key: XLKOBFCLVWCASZ-UHFFFAOYSA-N
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Description

The compound “N-[2-(3-Acetamidopiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The specific synthesis pathway for this compound would depend on the starting materials and the desired route of synthesis.


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has an acetamide group attached to the piperidine ring, and an ethylprop-2-enamide group attached via a carbonyl group .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Piperidine derivatives are found in more than twenty classes of pharmaceuticals and have a wide range of biological activities .

Future Directions

Piperidine derivatives are an active area of research in medicinal chemistry, with new synthetic methods and potential drug applications being discovered regularly . Future research on this specific compound would likely involve further exploration of its synthesis, properties, and potential biological activities.

properties

IUPAC Name

N-[2-(3-acetamidopiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-4-13(19)16(5-2)10-14(20)17-8-6-7-12(9-17)15-11(3)18/h4,12H,1,5-10H2,2-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKOBFCLVWCASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCC(C1)NC(=O)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-Acetamidopiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide

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